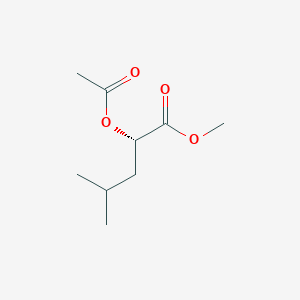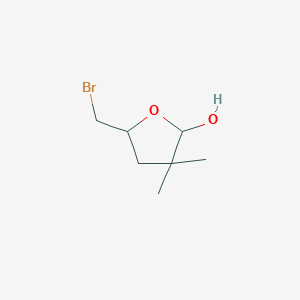
5-(Bromomethyl)-3,3-dimethyloxolan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-3,3-dimethyloxolan-2-ol is an organic compound that belongs to the class of oxolanes It is characterized by a bromomethyl group attached to the oxolane ring, which is further substituted with two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3,3-dimethyloxolan-2-ol typically involves the bromomethylation of 3,3-dimethyloxolan-2-ol. One common method is the reaction of 3,3-dimethyloxolan-2-ol with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent . This reaction proceeds under mild conditions and yields the desired bromomethylated product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-3,3-dimethyloxolan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azides, thiocyanates, and ethers.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
5-(Bromomethyl)-3,3-dimethyloxolan-2-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmacologically active compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Employed in the study of enzyme mechanisms and protein modifications.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-3,3-dimethyloxolan-2-ol involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an alkylating agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromomethyl-2-oxazoline: Similar structure but with an oxazoline ring.
3,3-Dimethyloxolan-2-one: Lacks the bromomethyl group.
5-Chloromethyl-3,3-dimethyloxolan-2-ol: Chlorine instead of bromine.
Uniqueness
5-(Bromomethyl)-3,3-dimethyloxolan-2-ol is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom enhances the electrophilicity of the compound, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
922142-80-1 |
|---|---|
Formule moléculaire |
C7H13BrO2 |
Poids moléculaire |
209.08 g/mol |
Nom IUPAC |
5-(bromomethyl)-3,3-dimethyloxolan-2-ol |
InChI |
InChI=1S/C7H13BrO2/c1-7(2)3-5(4-8)10-6(7)9/h5-6,9H,3-4H2,1-2H3 |
Clé InChI |
QWCIMUIJEDQBMR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(OC1O)CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',6-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14194437.png)
![Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]-](/img/structure/B14194442.png)
![Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14194450.png)
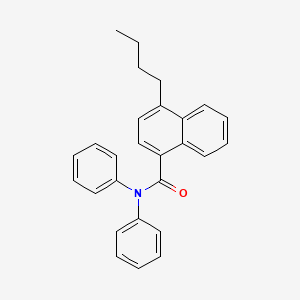
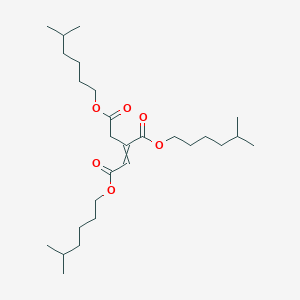
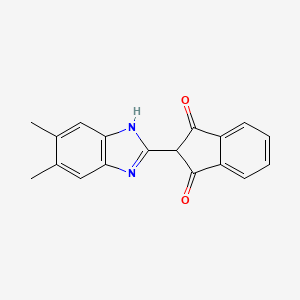
![1-(2-Phenylethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B14194468.png)

![1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane](/img/structure/B14194482.png)


![5-(2,4,6-Trimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194511.png)
